REACTION_CXSMILES
|
I.[C:2]1([N:8]=[C:9]([NH:11][NH2:12])[NH2:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+:13]([O-])(O)=O.Cl.N([O-])=O.[Na+].C(=O)([O-])[O-].[Na+].[Na+]>O.[N+]([O-])([O-])=O.[Ag+]>[C:2]1([N:8]2[C:9]([NH2:10])=[N:11][N:12]=[N:13]2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:0.1,4.5,6.7.8,10.11|
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Name
|
|
Quantity
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86.4 g
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Type
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reactant
|
Smiles
|
I.C1(=CC=CC=C1)N=C(N)NN
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Name
|
|
Quantity
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300 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
21.46 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
36.14 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
52.66 g
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 15 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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to cool over 30 minutes
|
Duration
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30 min
|
Type
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TEMPERATURE
|
Details
|
To the still warm (+35° C.) mixture
|
Type
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FILTRATION
|
Details
|
The solids were filtered off
|
Type
|
WASH
|
Details
|
washed with hot water (60 mL)
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Type
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TEMPERATURE
|
Details
|
The mixture was chilled (+5° C.)
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
was kept below 8° C.
|
Type
|
STIRRING
|
Details
|
The resulting precipitate was stirred for 2 days
|
Duration
|
2 d
|
Type
|
FILTRATION
|
Details
|
The solids were filtered off
|
Type
|
WASH
|
Details
|
washed with water (3×20 mL)
|
Type
|
CUSTOM
|
Details
|
dried under house vacuum/air
|
Type
|
CUSTOM
|
Details
|
bleed at 45° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |